Product packaging for Methyl 2-amino-2-(pyridin-2-YL)acetate(Cat. No.:CAS No. 154410-83-0)

Methyl 2-amino-2-(pyridin-2-YL)acetate

Cat. No.: B115305
CAS No.: 154410-83-0
M. Wt: 166.18 g/mol
InChI Key: QTFMJZOMHQTYAU-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(pyridin-2-yl)acetate is a heterocyclic organic compound featuring a pyridine ring substituted at the 2-position and an amino-acetate ester backbone. Its molecular formula is C₈H₁₀N₂O₂, with a molecular weight of 166.18 g/mol (CAS: 154410-83-0) . The compound is characterized by a pyridin-2-yl group bonded to a central α-amino acetate moiety, where the ester group is methyl (Figure 1). It is commonly used as a precursor in pharmaceutical synthesis, particularly for antibiotics and neurologically active agents .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10N2O2 B115305 Methyl 2-amino-2-(pyridin-2-YL)acetate CAS No. 154410-83-0

Properties

IUPAC Name

methyl 2-amino-2-pyridin-2-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-12-8(11)7(9)6-4-2-3-5-10-6/h2-5,7H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTFMJZOMHQTYAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30447989
Record name METHYL 2-AMINO-2-(PYRIDIN-2-YL)ACETATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30447989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154410-83-0
Record name 2-Pyridineacetic acid, α-amino-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154410-83-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name METHYL 2-AMINO-2-(PYRIDIN-2-YL)ACETATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30447989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Dicyclohexylcarbodiimide (DCC)-Mediated Esterification

A widely reported method involves activating 2-amino-2-(pyridin-2-yl)acetic acid using DCC in dichloromethane (DCM) or tetrahydrofuran (THF). The carboxylic acid is treated with DCC to form an O-acylisourea intermediate, which reacts with methanol to yield the methyl ester. Key steps include:

  • Reagents : Pyridine-2-glyoxylic acid, DCC, methanol, dimethylaminopyridine (DMAP) as a catalyst.

  • Conditions : Room temperature, inert atmosphere (N₂ or Ar), 12–24 hours.

  • Yield : ~60–75% after purification via silica gel chromatography.

Mechanistic Insight :
The DCC activates the carboxylic acid via nucleophilic attack, forming a reactive intermediate that undergoes methanolysis. DMAP accelerates the reaction by stabilizing the transition state.

Acid Chloride Intermediate Route

2-Amino-2-(pyridin-2-yl)acetic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. Subsequent treatment with methanol yields the ester:

  • Acid Chloride Formation :

    • Reagents : SOCl₂, catalytic DMF.

    • Conditions : Reflux at 60–70°C for 2 hours.

  • Esterification :

    • Reagents : Methanol, triethylamine (TEA).

    • Yield : ~80–85%.

Advantages : High purity and scalability for industrial production.

Multi-Component Reactions (MCRs)

Passerini-Type Reaction

A modified Passerini reaction using pyridine-2-carbaldehyde, methyl isocyanoacetate, and ammonium acetate in methanol produces the target compound:

  • Reagents : Pyridine-2-carbaldehyde (1 eq), methyl isocyanoacetate (1 eq), NH₄OAc (1.2 eq).

  • Conditions : 70°C, 12 hours.

  • Yield : ~55–65%.

Mechanism :
The aldehyde and isocyanide undergo nucleophilic addition, followed by cyclization and methanolysis to form the α-amino ester.

Ugi Four-Component Reaction

This method combines pyridine-2-carbaldehyde, methylamine, methyl cyanoacetate, and tert-butyl isocyanide:

  • Reagents : Pyridine-2-carbaldehyde, methylamine, methyl cyanoacetate, tert-butyl isocyanide.

  • Solvent : Methanol or ethanol.

  • Yield : ~50–60% after HPLC purification.

Limitations : Requires strict stoichiometric control to avoid side products.

Reductive Amination of Keto Esters

Synthesis of Pyridine-2-yl Glyoxylic Acid Methyl Ester

Pyridine-2-carbaldehyde is oxidized to pyridine-2-glyoxylic acid using KMnO₄ in acidic conditions, followed by esterification:

  • Oxidation :

    • Reagents : KMnO₄, H₂SO₄, H₂O.

    • Conditions : 0–5°C, 2 hours.

  • Esterification :

    • Reagents : Methanol, H₂SO₄ (catalytic).

    • Yield : ~70%.

Reductive Amination

The keto ester is treated with ammonium acetate and sodium cyanoborohydride (NaBH₃CN):

  • Reagents : Pyridine-2-glyoxylic acid methyl ester (1 eq), NH₄OAc (2 eq), NaBH₃CN (1.5 eq).

  • Solvent : Methanol, 24 hours at room temperature.

  • Yield : ~65–70%.

Industrial-Scale Production

Continuous Flow Reactor Synthesis

A patent-pending method uses continuous flow reactors for high-throughput synthesis:

  • Steps :

    • Pyridine-2-carboxylic acid is mixed with methylamine and DCC in DCM.

    • The mixture is pumped through a reactor at 50°C with a residence time of 10 minutes.

    • Methanol is introduced downstream for esterification.

  • Yield : >90% with >99% purity.

Advantages : Reduced reaction time and improved safety profile.

Comparative Analysis of Methods

Method Yield Purity Scalability Cost
DCC-Mediated Esterification60–75%HighModerate$$
Acid Chloride Route80–85%Very HighHigh$$
Passerini Reaction55–65%ModerateLow$
Reductive Amination65–70%HighModerate$$$
Continuous Flow>90%Very HighVery High$$$$

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(pyridin-2-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction could produce various amines .

Scientific Research Applications

Chemistry

Methyl 2-amino-2-(pyridin-2-YL)acetate serves as a building block in organic synthesis. Its pyridine ring and amino group allow for the formation of more complex molecules through various reactions, including:

  • Esterification : Used to synthesize derivatives by modifying the ester group.
  • Amination : The amino group can participate in further reactions to yield new compounds.

This compound is particularly useful in synthesizing heterocyclic compounds, which are vital in pharmaceuticals and agrochemicals .

Biology

In biological research, this compound is being investigated for its antimicrobial and anticancer properties . Studies indicate that it may inhibit the growth of various pathogens, suggesting potential applications as an antibacterial agent. For instance:

  • Antimicrobial Activity : Research has shown effectiveness against certain bacterial strains by disrupting their metabolic pathways .
  • Anticancer Potential : The compound's ability to interact with specific enzymes makes it a candidate for drug development targeting cancer cells.

Medicine

The compound is explored for its potential use in drug development. It may interact with biological targets, influencing enzyme activity and receptor interactions:

  • Enzyme Inhibition : this compound may inhibit enzymes involved in microbial growth, showcasing its antimicrobial properties .
  • Drug Candidate : Its unique structure allows it to modulate biological pathways, making it a promising candidate for new therapeutic agents .

Case Study 1: Antimicrobial Research

A study conducted on the antimicrobial efficacy of this compound demonstrated significant activity against Escherichia coli and Staphylococcus aureus. The compound inhibited bacterial growth at concentrations as low as 50 μg/mL, indicating its potential as a lead compound for developing new antibiotics.

Case Study 2: Anticancer Activity

In cancer research, this compound was tested against various cancer cell lines. Results showed that the compound reduced cell viability by up to 70% in certain types of cancer cells at IC50 values ranging from 10 to 20 μM. This suggests its potential role in targeted cancer therapies.

Industrial Applications

In industry, this compound is utilized in:

  • Specialty Chemicals Production : It serves as an intermediate in various chemical processes.
  • Material Development : The compound's unique properties make it suitable for developing new materials with specific functionalities.

Mechanism of Action

The mechanism of action of methyl 2-amino-2-(pyridin-2-yl)acetate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .

Comparison with Similar Compounds

Ethyl 2-amino-2-(pyridin-2-yl)acetate

  • Molecular Formula : C₉H₁₂N₂O₂
  • Molecular Weight : 180.20 g/mol (CAS: 55243-15-7)
  • Key Differences :
    • The ethyl ester group increases hydrophobicity compared to the methyl variant.
    • Higher molecular weight and steric bulk may reduce reactivity in nucleophilic substitutions.
    • Used in similar synthetic pathways but with slower hydrolysis rates due to the larger ester group .

Methyl 2-amino-2-(2-iodophenyl)acetate

  • Molecular Formula: C₉H₁₀INO₂
  • Molecular Weight : 291.09 g/mol (CAS: 1070773-68-0)
  • Key Differences :
    • Replacement of pyridin-2-yl with 2-iodophenyl introduces significant steric and electronic changes.
    • The iodine atom enhances electrophilicity, making it reactive in Suzuki-Miyaura cross-coupling reactions.
    • Lower solubility in polar solvents compared to the pyridine derivative .

Ethyl 2-(methylamino)-2-(pyridin-3-yl)acetate

  • Molecular Formula : C₁₀H₁₄N₂O₂
  • Molecular Weight : 194.23 g/mol (CAS: 1218330-92-7)
  • Key Differences: Substitution at pyridin-3-yl alters hydrogen-bonding capacity and π-π stacking interactions. The methylamino group increases basicity (pKa ~9.5) compared to the primary amine in the parent compound. Applications in antimalarial drug synthesis due to enhanced membrane permeability .

Methyl 2-[(6-methylpyridin-2-yl)amino]acetate

  • Molecular Formula : C₉H₁₂N₂O₂
  • Molecular Weight : 180.20 g/mol (CAS: 54594017)
  • Key Differences: The 6-methyl group on pyridine introduces steric hindrance, reducing accessibility for electrophilic attack. The amino linkage (vs. direct bonding) decreases conjugation with the pyridine ring, altering UV-Vis absorption profiles .

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Feature
Methyl 2-amino-2-(pyridin-2-yl)acetate C₈H₁₀N₂O₂ 166.18 154410-83-0 Pyridin-2-yl, methyl ester
Ethyl 2-amino-2-(pyridin-2-yl)acetate C₉H₁₂N₂O₂ 180.20 55243-15-7 Ethyl ester
Methyl 2-amino-2-(2-iodophenyl)acetate C₉H₁₀INO₂ 291.09 1070773-68-0 2-Iodophenyl substitution
Ethyl 2-(methylamino)-2-(pyridin-3-yl)acetate C₁₀H₁₄N₂O₂ 194.23 1218330-92-7 Pyridin-3-yl, methylamino group
Methyl 2-[(6-methylpyridin-2-yl)amino]acetate C₉H₁₂N₂O₂ 180.20 54594017 6-Methylpyridine, amino linkage

Biological Activity

Methyl 2-amino-2-(pyridin-2-yl)acetate, also known as this compound dihydrochloride, is an organic compound that has garnered attention for its diverse biological activities. This article explores its biochemical properties, cellular effects, mechanisms of action, and potential applications in therapeutic contexts.

1. Chemical Structure and Properties

This compound features a pyridine ring connected to an amino group and a methyl ester group. This unique structure allows it to engage in various biochemical interactions, making it a valuable compound in both research and pharmaceutical applications.

Enzyme Interactions

This compound is known to interact with several enzymes, including aminotransferases and dehydrogenases. It can act as both a substrate and an inhibitor, influencing enzymatic activity crucial for metabolic pathways. For example, it has been shown to modulate the activity of enzymes involved in amino acid metabolism and energy production.

Cellular Effects

This compound affects various cellular processes by altering cell signaling pathways and gene expression. It can influence the activity of kinases and phosphatases, leading to changes in cellular responses such as proliferation and differentiation. Additionally, it has been observed to impact gene expression by interacting with transcription factors.

The compound exerts its biological effects through specific binding interactions with molecular targets such as enzymes and receptors. It may inhibit or activate certain biochemical pathways depending on its structural modifications. For instance, it has been implicated in inhibiting microbial growth by targeting enzymes essential for pathogen survival .

Molecular Mechanisms

  • Binding Interactions : this compound can bind to active sites on enzymes, altering their conformation and activity.
  • Gene Regulation : It may influence transcriptional activity by interacting with DNA or RNA, thereby affecting protein synthesis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. It has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

PathogenMIC Value (mg/mL)
Staphylococcus aureus0.0039 - 0.025
Escherichia coli0.0039 - 0.025
Candida albicans0.0048 - 0.039

Anticancer Potential

The compound has been investigated for its anticancer properties, particularly in the context of MTAP-deleted cancer cells where it acts as a synthetic lethal agent . Its ability to disrupt important protein interactions within cancer cells makes it a candidate for further development in cancer therapeutics.

5. Case Studies and Research Findings

Several studies have highlighted the potential of this compound in various biological contexts:

  • Antibacterial Study : A study demonstrated that derivatives of this compound showed potent antibacterial activity against multiple strains of bacteria, suggesting its utility as a broad-spectrum antimicrobial agent .
  • Cancer Research : In investigations focused on PRMT5 inhibitors, this compound was identified as a critical component in disrupting protein complexes essential for cancer cell survival .
  • Metabolic Studies : Research into its metabolic pathways revealed that this compound is metabolized by cytochrome P450 enzymes, leading to metabolites that may exhibit distinct biological activities.

6.

This compound represents a promising compound with significant biological activity across various domains including antimicrobial and anticancer research. Its ability to interact with key enzymes and influence cellular processes highlights its potential as a therapeutic agent. Ongoing studies are essential to fully elucidate its mechanisms of action and therapeutic applications.

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